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Cat. No.: B13589104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Azidoethyl)phenol, a versatile bifunctional molecule, is gaining significant attention in

chemical biology and drug discovery. Its structure incorporates a phenol group, which can be a

key interaction motif with biological targets, and an azide group, which serves as a chemical

handle for bioorthogonal reactions. This guide provides a comprehensive overview of its

chemical properties, structure, and applications, with a focus on experimental protocols and its

role in modern proteomics research.

Chemical Properties and Structure
4-(2-Azidoethyl)phenol is a derivative of phenol containing an azidoethyl substituent at the

para position. The presence of the azide and hydroxyl functionalities makes it a valuable tool

for various bioconjugation and labeling studies.

Structure:

(Simplified representation of the 4-(2-Azidoethyl)phenol structure)

Table 1: Chemical and Physical Properties of 4-(2-Azidoethyl)phenol
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Property Value Source

Molecular Formula C₈H₉N₃O [1][2]

Molecular Weight 163.18 g/mol [1]

CAS Number 74447-34-0 [1]

IUPAC Name 4-(2-azidoethyl)phenol [3]

Physical State

Not explicitly stated, likely a

solid or oil at room

temperature.

Melting Point
Data not readily available in

searched literature.

Boiling Point
Data not readily available in

searched literature.

Solubility

Soluble in organic solvents like

DMSO and MTBE.[1] Water

solubility is likely limited due to

the aromatic ring.

Spectral Data:

Specific experimental spectral data for 4-(2-Azidoethyl)phenol is not widely available in public

databases. However, based on the chemical structure, the following characteristic peaks can

be anticipated:

¹H NMR: Signals corresponding to the aromatic protons (in the range of 6.5-7.5 ppm), the

methylene protons of the ethyl chain (likely two triplets around 2.8 and 3.5 ppm), and a broad

singlet for the phenolic hydroxyl proton (variable, 4-8 ppm).

¹³C NMR: Aromatic carbon signals (115-160 ppm), with the carbon attached to the hydroxyl

group being the most downfield. Signals for the two methylene carbons of the ethyl group

would also be present.
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IR Spectroscopy: A broad O-H stretching band (around 3200-3600 cm⁻¹), characteristic C-H

stretching of the aromatic ring (above 3000 cm⁻¹), a strong azide (N₃) stretching peak

(around 2100 cm⁻¹), and C-O stretching of the phenol (around 1200 cm⁻¹).

Experimental Protocols
Synthesis of 4-(2-Azidoethyl)phenol
A common synthetic route to 4-(2-Azidoethyl)phenol starts from tyramine (4-(2-

aminoethyl)phenol), a readily available precursor.[4] The synthesis involves the conversion of

the primary amine group to an azide. While a specific detailed protocol for this exact conversion

was not found in the search results, a general two-step diazotization-azidation reaction is a

standard method.

General Protocol:

Diazotization of Tyramine: Tyramine is dissolved in an acidic aqueous solution (e.g., HCl)

and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while

maintaining the low temperature to form the corresponding diazonium salt.

Azidation: A solution of sodium azide (NaN₃) is then added to the diazonium salt solution.

The azide ion displaces the diazonium group to yield 4-(2-Azidoethyl)phenol. The reaction

is typically stirred for several hours at low temperature and then allowed to warm to room

temperature.

Work-up and Purification: The product is extracted from the aqueous solution using an

organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and

the solvent is removed under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations,

reaction times, and purification methods, would need to be optimized.

Applications in Research
The bifunctional nature of 4-(2-Azidoethyl)phenol makes it a valuable tool in

chemoproteomics and drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b13589104?utm_src=pdf-body
https://www.benchchem.com/product/b13589104?utm_src=pdf-body
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
https://www.benchchem.com/product/b13589104?utm_src=pdf-body
https://www.benchchem.com/product/b13589104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13589104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proximity Labeling with APEX
4-(2-Azidoethyl)phenol is an analog of biotin-phenol, a key reagent in APEX (engineered

ascorbate peroxidase) proximity labeling.[5][6][7] In this technique, a protein of interest is fused

to the APEX enzyme. Upon addition of hydrogen peroxide (H₂O₂), APEX catalyzes the

oxidation of a phenol-containing substrate, like an analog of 4-(2-Azidoethyl)phenol, into a

short-lived, reactive radical. This radical then covalently labels nearby proteins. The azide

group on the labeled proteins can then be used for subsequent enrichment and identification

via mass spectrometry through "click chemistry."

Experimental Workflow for APEX2 Proximity Labeling:

Below is a generalized workflow for an APEX2 proximity labeling experiment.

In Living Cells Post-Lysis

Transfect cells with
APEX2-fusion protein construct

Express APEX2-fusion protein
at the desired location

Incubate cells with
4-(2-Azidoethyl)phenol analog

Add H₂O₂ for a short duration
to initiate proximity labeling Quench reaction Lyse cells

Perform Click Chemistry:
React azido-labeled proteins
with an alkyne-biotin probe

Enrich biotinylated proteins
using streptavidin beads

On-bead digestion and
LC-MS/MS analysis

Click to download full resolution via product page

Caption: Generalized workflow for an APEX2 proximity labeling experiment using an azido-

phenol probe.

Click Chemistry
The azide group of 4-(2-Azidoethyl)phenol is a key functional group for copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This reaction allows

for the highly efficient and specific covalent ligation of the azido-modified molecule to a

molecule containing a terminal alkyne. This is widely used to attach reporter tags, such as

fluorophores or biotin, for visualization or enrichment.

Logical Relationship for Click Chemistry Reaction:
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The following diagram illustrates the fundamental principle of a CuAAC reaction involving an

azido-phenol derivative.

Azido-Phenol Derivative
(e.g., 4-(2-Azidoethyl)phenol)

Stable Triazole Adduct

Alkyne-containing Molecule
(e.g., Alkyne-Biotin) Cu(I) Catalyst

 catalyzes

Click to download full resolution via product page

Caption: The core components of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction.

Conclusion
4-(2-Azidoethyl)phenol is a powerful and versatile chemical tool for researchers in the life

sciences. Its unique structure allows for its use in a variety of applications, most notably in

advanced proteomics techniques such as proximity labeling and as a partner in robust click

chemistry reactions. As the field of chemical biology continues to evolve, the demand for such

well-defined and functionalized small molecules is expected to grow, further solidifying the

importance of compounds like 4-(2-Azidoethyl)phenol in elucidating complex biological

processes and in the development of new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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